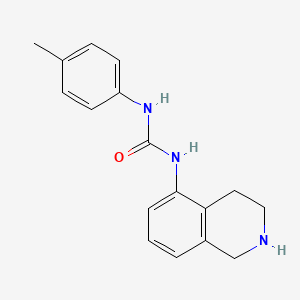
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a 4-methylphenyl group and a 1,2,3,4-tetrahydroisoquinolin-5-yl group attached to a urea moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea typically involves the following steps:
Formation of the 1,2,3,4-tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.
Introduction of the 4-methylphenyl group: This step involves the alkylation of the tetrahydroisoquinoline core with a 4-methylphenyl halide under basic conditions.
Urea formation: The final step involves the reaction of the substituted tetrahydroisoquinoline with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the urea moiety, potentially leading to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations and modifications.
Biology
This compound has been studied for its interactions with biological macromolecules. Research indicates that it may influence neurotransmitter systems and exhibit potential anti-tubercular activity , as seen in related tetrahydroisoquinoline derivatives.
Medicine
In medicinal chemistry, this compound has shown promise in several pharmacological applications:
- Anti-inflammatory Properties : Investigated for its potential to reduce inflammation.
- Anticancer Activities : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
- Neurological Applications : Potential use in treating neurological disorders due to its effects on neurotransmitter systems.
Anti-Tubercular Activity
Research has indicated that compounds similar to this compound exhibit effective inhibition against Mycobacterium tuberculosis. A study demonstrated that these compounds could significantly reduce bacterial load in infected models.
Neuroprotective Effects
In a separate investigation focusing on neurological disorders, derivatives of tetrahydroisoquinoline were shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylphenyl)-1-phenylurea: Lacks the tetrahydroisoquinoline ring, which may result in different biological activities.
1-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-3-phenylurea: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea is unique due to the presence of both the 4-methylphenyl group and the tetrahydroisoquinoline ring. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other urea derivatives.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-5-7-14(8-6-12)19-17(21)20-16-4-2-3-13-11-18-10-9-15(13)16/h2-8,18H,9-11H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRWKLLCWPYUPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2CCNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













